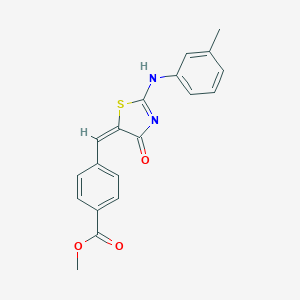
(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate involves the binding of the compound to specific enzymes and proteins, thereby inhibiting their activity. This compound has been shown to selectively target certain enzymes and proteins, making it a valuable tool for studying the roles of these molecules in various biological processes.
Biochemical and Physiological Effects:
(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of immune system function. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for studying the mechanisms underlying these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate is its selectivity for certain enzymes and proteins, which allows researchers to study the roles of these molecules in various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate. One area of interest is the development of new cancer treatments based on the selective inhibition of specific enzymes and proteins. Another potential direction is the study of the compound's effects on immune system function and inflammation, which could lead to the development of new treatments for autoimmune and inflammatory diseases. Additionally, further research is needed to fully understand the potential toxic effects of this compound and to develop safe handling and storage protocols.
Synthesemethoden
The synthesis of (E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate involves the reaction of 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate has been widely used in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been shown to be effective in inhibiting the activity of several enzymes involved in cancer cell growth and proliferation, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
methyl 4-[(E)-[2-(3-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-4-3-5-15(10-12)20-19-21-17(22)16(25-19)11-13-6-8-14(9-7-13)18(23)24-2/h3-11H,1-2H3,(H,20,21,22)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPLUBDSIQPNIR-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-((4-oxo-2-(m-tolylamino)thiazol-5(4H)-ylidene)methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379812.png)
![dimethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379814.png)
![dimethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379815.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B379821.png)
![dimethyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379822.png)
![dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379823.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379824.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B379825.png)
![dimethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379826.png)
![Methyl 2-{[(4-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379827.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379828.png)
![Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379830.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379831.png)
![Methyl 6-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379832.png)